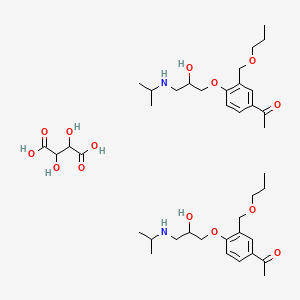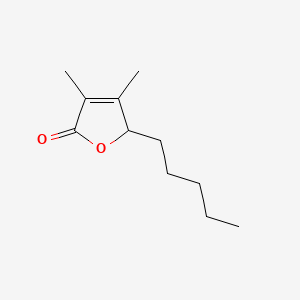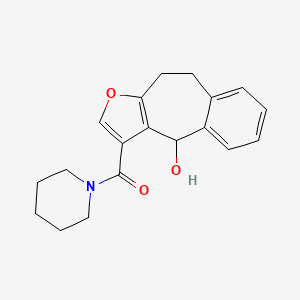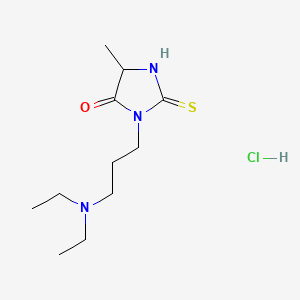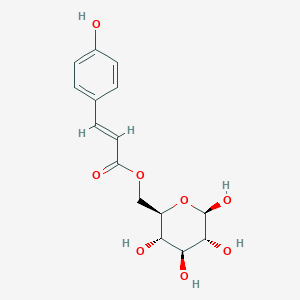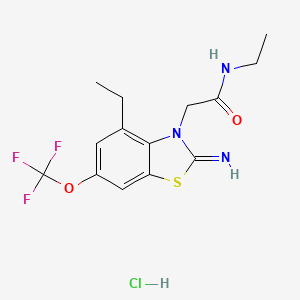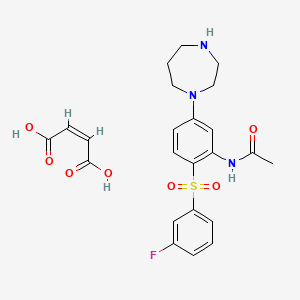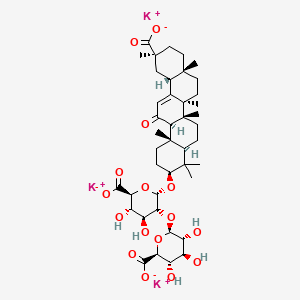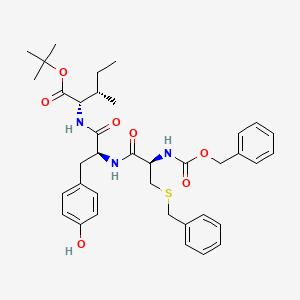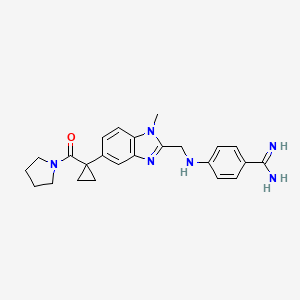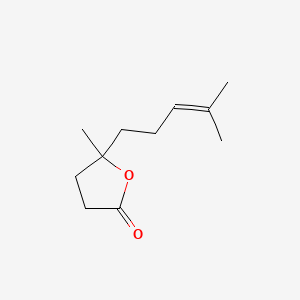
Orin lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orin lactone is a compound that has garnered attention due to its unique chemical properties and potential applications. It is a type of lactone, which is a cyclic ester derived from hydroxy acids. Lactones are known for their presence in various natural products and their roles in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Orin lactone can be achieved through several methods. One common approach involves the hydroxylation, β-oxidation, and lactonization of fatty acids . Another method includes the reduction of unsaturated lactones or the Baeyer–Villiger oxidation of cyclic ketones . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes, such as fermentation using yeast and fungi . These organisms can produce lactones through metabolic pathways, making the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Orin lactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent. Substitution reactions may involve halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in the formation of various substituted lactones.
Scientific Research Applications
Orin lactone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Orin lactone involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule in biological systems, influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Orin lactone can be compared with other similar compounds, such as:
Gamma-lactones: These are five-membered lactones known for their presence in natural products and their roles in flavor and fragrance.
Delta-lactones: These are six-membered lactones with similar applications in the flavor and fragrance industry.
Macrocyclic lactones: These are larger ring lactones with applications in pharmaceuticals and as insect pheromones.
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields.
Properties
CAS No. |
134359-15-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-methyl-5-(4-methylpent-3-enyl)oxolan-2-one |
InChI |
InChI=1S/C11H18O2/c1-9(2)5-4-7-11(3)8-6-10(12)13-11/h5H,4,6-8H2,1-3H3 |
InChI Key |
JWFJBYSFFKKMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(CCC(=O)O1)C)C |
density |
0.960-0.991 (20°) |
physical_description |
Clear colourless liquid; Sweet fruity aroma reminiscent of apple |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
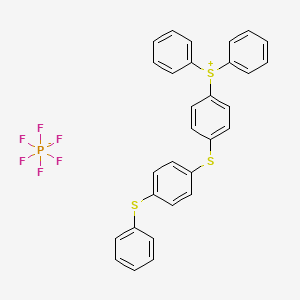
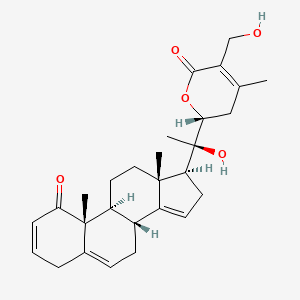
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
